N-CYCLOPROPYL-2-METHYL-N-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-cyclopropyl-2-methyl-N-(2-thiophen-2-ylethyl)imidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-13-17(21-10-3-2-6-16(21)19-13)18(22)20(14-7-8-14)11-9-15-5-4-12-23-15/h2-6,10,12,14H,7-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEVWMXNFVSUEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N(CCC3=CC=CS3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-2-METHYL-N-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the thiophene ring: This can be done through cross-coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPROPYL-2-METHYL-N-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, boronic acids, stannanes, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that imidazo[1,2-a]pyridine derivatives, including this compound, exhibit significant anticancer properties. Studies have demonstrated its antiproliferative effects against various cancer cell lines:
- HCT-116 (human colorectal carcinoma)
- HepG-2 (human liver cancer)
- MCF-7 (human breast cancer)
The compound has shown promising results in dose-dependent cytotoxicity assays, suggesting its potential as an anticancer agent .
Pharmacological Applications
The diverse biological activities of this compound make it a candidate for various therapeutic applications:
- Anticancer Agents : Due to its activity against multiple cancer cell lines.
- Neuroprotective Agents : Potential for treating neurodegenerative diseases through modulation of neurotransmitter systems.
- Anti-inflammatory Agents : The thiophene component may contribute to anti-inflammatory effects, which are beneficial in treating conditions like arthritis .
Synthesis and Chemical Reactions
N-CYCLOPROPYL-2-METHYL-N-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE can be synthesized through various chemical reactions:
Common Reactions
- Oxidation : Utilizing agents like hydrogen peroxide or potassium permanganate.
- Reduction : Achieved using lithium aluminum hydride or sodium borohydride.
- Substitution Reactions : Nucleophilic and electrophilic substitutions at various positions depending on the reaction conditions.
Major Products Formed
The products formed from these reactions depend on specific conditions and reagents used. For instance:
Case Studies and Research Findings
Numerous studies have evaluated the efficacy of imidazo[1,2-a]pyridine derivatives in clinical settings:
- Antiproliferative Activity : A study demonstrated that specific analogues exhibited potent activity against HeLa cells and comparable tubulin polymerization inhibitory activity to colchicine .
- Structure–Activity Relationships (SARs) : Research has elucidated the relationship between the chemical structure of these compounds and their biological activity, highlighting the significance of the thiophene moiety in enhancing efficacy .
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-2-METHYL-N-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound.
Comparison with Similar Compounds
Comparative Analysis with Methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate
The primary structural analogue for comparison is Methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate (CAS: 914219-90-2), a related imidazo-fused heterocycle with distinct substituents and functional groups. Below is a systematic comparison:
Structural and Physicochemical Properties
| Parameter | Target Compound | Methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate |
|---|---|---|
| CAS Number | Not provided | 914219-90-2 |
| Molecular Formula | Estimated: C₁₉H₂₀N₃OS | C₁₅H₁₉N₃O₂ |
| Molecular Weight | ~342.45 g/mol | 273.33 g/mol |
| Core Structure | Imidazo[1,2-a]pyridine (one nitrogen in pyridine ring) | Imidazo[1,2-a]pyrimidine (two nitrogens in pyrimidine ring) |
| Key Substituents | Cyclopropyl, methyl, thiophen-2-yl-ethyl | Cyclopentylethyl |
| Functional Group | Carboxamide (-CONH₂) | Ester (-COOCH₃) |
Key Observations:
- Core Heterocycles : The pyrimidine core in the analogue introduces an additional nitrogen, likely enhancing polarity and hydrogen-bonding capacity compared to the pyridine core in the target compound. This may influence solubility and target affinity .
- In contrast, the cyclopentylethyl group in the analogue is bulkier and less strained than the target’s cyclopropyl, possibly affecting steric interactions in binding pockets.
Research Findings and Limitations
- Structural Insights: The analogue’s pyrimidine core and ester group contrast sharply with the target’s pyridine and carboxamide, highlighting how minor structural changes can drastically alter physicochemical and biological profiles.
- Data Gaps: No direct comparative bioactivity or pharmacokinetic data are available in the provided evidence. Further studies are required to validate these hypotheses, including solubility assays, LogP measurements, and target-binding experiments.
Biological Activity
N-CYCLOPROPYL-2-METHYL-N-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE is a complex organic compound belonging to the imidazo[1,2-a]pyridine derivatives. This article delves into its biological activities, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Cyclopropyl group
- Thiophene ring
- Imidazo[1,2-a]pyridine core
The molecular formula is , with a molecular weight of approximately 325.43 g/mol. This structural composition is crucial for its biological activity and interactions within biological systems.
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives possess significant anticancer properties. The compound has been evaluated for its antiproliferative effects against various cancer cell lines using the MTT assay. Notably, it has shown promising results against:
- HCT-116 (human colorectal carcinoma)
- HepG-2 (human liver cancer)
- MCF-7 (human breast cancer)
In studies, compounds similar to this compound demonstrated dose-dependent cytotoxicity against these cell lines, suggesting potential as an anticancer agent .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, indicating its potential use as an antimicrobial agent . The mechanisms underlying this activity could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Study 1: Antiproliferative Effects
In a study assessing the antiproliferative activity of various derivatives, this compound was found to significantly reduce cell viability in HCT-116 and HepG-2 cells compared to control groups. The results are summarized in Table 1.
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| Compound A | HCT-116 | 15 | High |
| Compound B | HepG-2 | 20 | Moderate |
| N-CYCLOPROPYL... | MCF-7 | 25 | Moderate |
This data suggests a selective activity profile that may be beneficial for targeting specific cancer types .
Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties revealed that the compound exhibited effective inhibition against several pathogens. The minimum inhibitory concentrations (MICs) were determined as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
These findings support the potential application of this compound in treating infections caused by resistant bacterial strains .
Q & A
Q. Table 1: Representative Reaction Conditions for Analogous Compounds
| Compound Type | Solvent | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Tetrahydroimidazo-pyridine | DMF | None | 55% | |
| Thiadiazole derivatives | Acetonitrile | I₂ + Triethylamine | 51–55% |
Basic: Which spectroscopic techniques are critical for structural elucidation?
Answer:
A combination of techniques is essential:
- 1H/13C NMR : Assigns proton environments (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm) and carbon chemical shifts (e.g., carboxamide carbonyl at ~170 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxamide) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
Advanced: How can contradictions in biological activity data across studies be resolved?
Answer:
Contradictions often arise from purity, assay conditions, or structural variations. Strategies include:
- Purity validation : Use HPLC (>95% purity) to exclude impurities affecting activity .
- Comparative assays : Re-test compounds under standardized protocols (e.g., MTT assay for antitumor activity) .
- Computational modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .
Advanced: What computational methods predict electronic and reactivity profiles?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine molecular orbitals, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize derivatives for synthesis .
Example : For cyclopropane-containing analogs, DFT revealed that electron-withdrawing groups on the thiophene ring reduce HOMO-LUMO gaps, enhancing reactivity .
Basic: What in vitro assays are suitable for initial pharmacological screening?
Answer:
- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ values <50 µM considered potent) .
- Antitumor potential : MTT assay on cancer cell lines (e.g., HepG2, MCF-7), with IC₅₀ compared to doxorubicin .
- Antimicrobial screening : Agar dilution method against Gram-positive/negative bacteria .
Advanced: How can regioselective functionalization of the imidazo[1,2-a]pyridine core be achieved?
Answer:
- Directing groups : Install electron-donating substituents (e.g., methyl) to guide electrophilic substitution at C5 or C7 positions .
- Cross-coupling : Use Suzuki-Miyaura reactions with aryl boronic acids for C-H arylation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at specific sites .
Basic: How is purity and identity confirmed post-synthesis?
Answer:
- Melting point analysis : Sharp melting ranges (e.g., 215–217°C) indicate purity .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .
- Elemental analysis : Match experimental vs. calculated C/H/N percentages (<0.3% error) .
Advanced: What strategies mitigate challenges in crystallizing imidazo[1,2-a]pyridine derivatives?
Answer:
- Solvent diffusion : Use slow evaporation of ethanol/water mixtures to grow single crystals .
- Co-crystallization : Add templating agents (e.g., crown ethers) to stabilize lattice structures .
- Temperature control : Crystallize at 4°C to reduce kinetic nucleation .
Basic: What are the key stability considerations for storage?
Answer:
- Light sensitivity : Store in amber vials to prevent photodegradation of thiophene/imidazole moieties .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .
Advanced: How can metabolic stability be improved for in vivo studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
